methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of an oxaspirodecane ring system, which is a bicyclic structure containing both oxygen and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride typically involves the formation of the spirocyclic ring system followed by esterification and hydrochloride salt formation. One common synthetic route starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then cyclized to produce the oxaspirodecane ring . The resulting compound is then esterified with methyl chloroacetate under basic conditions to yield the desired ester. Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the spirocyclic ring system or reduce ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{2-oxa-8-azaspiro[4.5]decan-3-yl}acetate hydrochloride: This compound has a similar spirocyclic structure but with different substituents, leading to variations in its chemical and biological properties.
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl: Another spirocyclic compound with potential pharmaceutical applications.
Uniqueness
Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This gives it distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
2361730-65-4 |
---|---|
Molecular Formula |
C11H20ClNO3 |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
methyl 2-(8-oxa-1-azaspiro[4.5]decan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(12-8-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
NUSLADBXVUYZTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2(CCOCC2)NC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.